1-Nitrosonaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

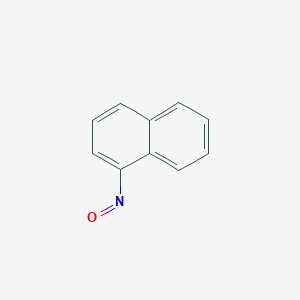

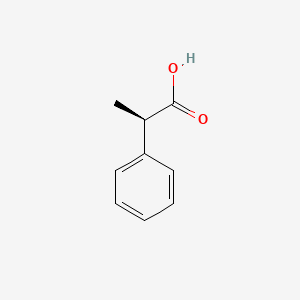

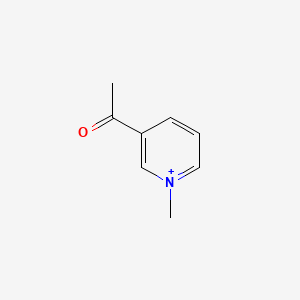

1-Nitrosonaphthalene belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1-Nitrosonaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule.

1-Nitrosonaphthalene is a member of naphthalenes.

Scientific Research Applications

Structural Analysis and Spectral Behavior

1-Nitrosonaphthalene has been extensively studied for its structural nonrigidity and spectral characteristics. Investigations using experimental and quantum-chemical methods have revealed insights into the molecular dynamics of 1-Nitrosonaphthalene. These studies have explored its geometrical structures, absorption spectra, and dipole moments, contributing to a deeper understanding of the molecule's interaction with proton donor solvents (Zharkova et al., 2009).

Analytical Chemistry Applications

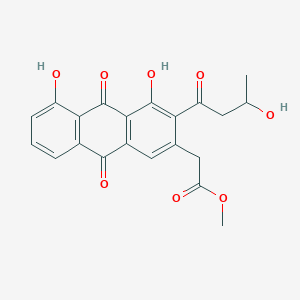

1-Nitrosonaphthalene derivatives have found utility as analytical reagents. Specifically, 2-hydroxy-3-nitrosonaphthalene-1-carbaldehyde, a nitroso derivative of β-naphthol, has been synthesized and used as a specific reagent for metal ion detection. This compound has been successfully immobilized on a fibrous support, offering a novel approach for cobalt(II) determination in wastewater, demonstrating its potential in environmental monitoring and industrial applications (Nurmukhammadov et al., 2014).

Photochemical Studies and Potential Atmospheric Impact

The photochemistry of 1-nitrosonaphthalene and its potential role in atmospheric water has been an area of significant research interest. Studies using laser flash photolysis have explored the electron transfer processes between halide anions and the triplet state of 1-nitrosonaphthalene. These investigations have highlighted the molecule's role in the formation of radical species and singlet oxygen, providing valuable insights into its behavior in aqueous media and its potential environmental impact (Brigante et al., 2010).

Bioactive Properties and Chemical Synthesis

1-Nitrosonaphthalene and its derivatives have also been recognized for their bioactive properties. For instance, nitronaphthalenes isolated from an endophytic fungus have shown considerable antibacterial, antifungal, and antialgal properties. The bioactive potential of these compounds, coupled with their chemical synthesis, underscores their significance in pharmaceuticals and potentially in agriculture (Krohn et al., 2008).

Metabolic Insights and Species Differences

Exploring the metabolism of 1-nitrosonaphthalene has revealed species-specific differences in the formation of metabolites. Studies have shown that 1-nitrosonaphthalene is metabolized differently in mice and rats, with distinct conjugates being formed. This research has implications for understanding species-specific responses to environmental contaminants and could inform risk assessment and regulatory decisions (Watt & Buckpitt, 2000).

properties

CAS RN |

21711-65-9 |

|---|---|

Product Name |

1-Nitrosonaphthalene |

Molecular Formula |

C10H7NO |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-nitrosonaphthalene |

InChI |

InChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

HXOPMUIUKYURIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

Other CAS RN |

21711-65-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)